Methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
- Methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate derivatives have been synthesized and structurally characterized. For example, compounds 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine were synthesized and their structures confirmed by NMR, IR, mass spectral studies, and X-ray diffraction. Density functional theory (DFT) calculations supported these findings (Sallam et al., 2021).
Antihypertensive Potential
- Some derivatives of this compound, such as 6-substituted-[1,2,4]triazolo[4,3-b]pyridazine derivatives, have been studied for potential antihypertensive activity. However, the synthesized compounds did not exhibit significant hypotensive or antihypertensive effects (Kosáry et al., 1983).
Pharmaceutical Importance
- Pyridazine analogs, including certain derivatives of methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate, have shown significant importance in medicinal chemistry. They have been used in the synthesis of compounds with potential pharmaceutical applications, such as antidiabetic medications. For instance, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing promise as anti-diabetic drugs (Bindu et al., 2019).
Potential Biological Agents
- New tricyclic 1,2,3-triazolo-1,2,4-triazolo-pyridazine derivatives have been prepared as potential biological agents. These compounds bear a methyl substituent on the 1,2,3-triazole ring and have been studied for their possible pharmacological properties (Biagi et al., 2002).
Agricultural Applications
- Derivatives of methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate have also found applications in agriculture. They are used as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals. The docking study of a novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, demonstrated potential against the fungus Fusarium oxysporum, indicating its agricultural significance (Sallam et al., 2022).
Cytotoxic Agents
- A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines synthesized via oxidative cyclization of 6-chloropyridazin-3-yl hydrazones showed cytotoxic activities against various cancer cell lines, highlighting their potential as cytotoxic agents in cancer research (Mamta et al., 2019).
properties
IUPAC Name |
methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)6-9-5-3-2-4(8)10-12(5)11-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGEIDWAJVPPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=N1)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474110 | |
Record name | methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
CAS RN |
215530-61-3 | |
Record name | methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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